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Z-Ile-Glu(O-t-butyl)-Ala-Leucinal

Proteasome Calpain Selectivity

Resolving calpain cross-talk in ubiquitin-proteasome studies demands a highly selective tool. Z-Ile-Glu(O-t-butyl)-Ala-Leucinal (PSI) delivers 10-fold proteasome-over-calpain selectivity, uniquely inhibiting acidic chymotrypsin-like activity (IC50 0.25 µM) to enable clean pathway discrimination. - 10-fold selectivity vs. calpain (vs. ~1:12 for MG132) - reduces off-target noise in NF-κB and apoptosis assays. - Inhibits acidic 20S proteasome activity (IC50 0.25 µM) - ideal for lysosome-proteasome crosstalk and tumor microenvironment studies. - Validated in neurodegeneration models (PC12 cells, in vivo striatal dopamine depletion) - a literature-proven reagent with defined parameters. Supplied as a white to off-white solid, ≥97% HPLC, stored at -20°C, shipped ambient. Standard B2B global shipping; research-use-only.

Molecular Formula C32H50N4O8
Molecular Weight 618.8 g/mol
CAS No. 158442-41-2
Cat. No. B1141766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Ile-Glu(O-t-butyl)-Ala-Leucinal
CAS158442-41-2
SynonymsN-[(Phenylmethoxy)carbonyl]-L-isoleucyl-L-α-glutamyl-N-[(1S)-1-formyl-3-methylbutyl]-L-Alaninamide 1,1-Dimethylethyl Ester;  1: PN: WO0002548 PAGE: 29 Claimed Sequence;  PSI;  PSI (Proteasome Inhibitor);  Proteasome Inhibitor-I
Molecular FormulaC32H50N4O8
Molecular Weight618.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C32H50N4O8/c1-9-21(4)27(36-31(42)43-19-23-13-11-10-12-14-23)30(41)35-25(15-16-26(38)44-32(6,7)8)29(40)33-22(5)28(39)34-24(18-37)17-20(2)3/h10-14,18,20-22,24-25,27H,9,15-17,19H2,1-8H3,(H,33,40)(H,34,39)(H,35,41)(H,36,42)/t21-,22-,24-,25-,27-/m0/s1
InChIKeyTYFTWYMXUWCOOB-YICLCXKGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PSI (Z-Ile-Glu(O-t-butyl)-Ala-Leucinal) Procurement Guide


Z-Ile-Glu(O-t-butyl)-Ala-Leucinal (CAS 158442-41-2), also designated Proteasome Inhibitor I (PSI), is a synthetic peptide aldehyde that functions as a reversible, cell-permeable inhibitor of the 20S proteasome [1]. The compound belongs to the peptidyl aldehyde class of proteasome inhibitors and is characterized by a C-terminal leucinal (aldehyde) group, an internal Glu(O-t-butyl) residue conferring enhanced lipophilicity, and an N-terminal benzyloxycarbonyl (Z) protecting group [2]. Its molecular formula is C32H50N4O8 with a molecular weight of 618.76 g/mol [3]. PSI is primarily employed in biochemical and cell-based research to probe ubiquitin-proteasome pathway function, NF-κB activation, and apoptosis mechanisms [4].

Proteasome inhibition pathway studies and target engagement assays
Cell-permeable peptidyl aldehyde probe for ubiquitin-proteasome research
Dual pH-dependent chymotrypsin-like activity investigation context

Why PSI Cannot Be Substituted by MG132


Despite sharing a common peptidyl aldehyde scaffold and proteasome-targeting mechanism, Z-Ile-Glu(O-t-butyl)-Ala-Leucinal (PSI) exhibits a distinct selectivity and potency profile that precludes direct substitution with widely used alternatives such as MG132 (Z-Leu-Leu-Leu-al), ALLN, or MG115. PSI inhibits the proteasome approximately 10-fold more potently than it inhibits calpain, whereas MG132 displays a narrower proteasome-to-calpain selectivity window (IC50 ratio of approximately 1:12) [1]. Additionally, PSI uniquely targets both the acidic and neutral chymotrypsin-like activities of the 20S proteasome with differential IC50 values (0.25 μM and 6.5 μM, respectively), a property not reported for the tri-leucine aldehyde series [2]. The presence of the Glu(O-t-butyl) moiety in PSI contributes to altered cellular permeability and subcellular distribution compared to the simpler tri-leucine aldehyde scaffold, which can manifest as divergent phenotypes in neurite outgrowth and protein aggregation assays [3]. Consequently, substituting PSI with MG132 or related aldehydes without re-optimizing concentration ranges and validating target engagement introduces significant risk of misinterpreting proteasome-dependent versus calpain/cathepsin-dependent biological effects.

MG132 mismatch
Narrower proteasome-to-calpain selectivity window may confound pathway attribution
Tri-leucine scaffold
Glu(O-t-butyl) moiety alters permeability and subcellular distribution; phenotypes may not transfer
Acidic activity gap
Alternatives lack reported inhibition of acidic chymotrypsin-like proteasome component

PSI: Quantitative Differentiation Evidence


Proteasome vs. Calpain Selectivity Profile

PSI (Z-Ile-Glu(O-t-butyl)-Ala-Leucinal) inhibits the proteasome with approximately 10-fold greater potency than it inhibits calpain, establishing a selectivity window that distinguishes it from MG132, which is also a potent calpain inhibitor (IC50 = 1.2 μM for calpain vs. 100 nM for proteasome, representing an approximately 1:12 proteasome-to-calpain potency ratio) [1]. This 10-fold selectivity differential reduces the likelihood of calpain-mediated off-target effects in cellular assays compared to the tri-leucine aldehyde series [2]. For experiments requiring discrimination between proteasome-dependent and calpain-dependent degradation pathways, PSI offers a more selective tool.

Proteasome vs. Calpain Selectivity
Cross-study comparable
PSI: ~10-fold selectivity for proteasome over calpain
MG132: ~12-fold selectivity, but higher calpain inhibition at active concentrations
Supports reduced calpain cross-reactivity context
Selectivity review for pathway-specific studies
Proteasome Calpain Selectivity Peptidyl Aldehyde

Inhibition of Acidic vs. Neutral Chymotrypsin-Like Activity

In the seminal characterization study by Figueiredo-Pereira et al. (1995), PSI was shown to inhibit both the acidic and neutral chymotrypsin-like activities of the multicatalytic proteinase complex (MPC; 20S proteasome) with distinct IC50 values of 0.25 μM and 6.5 μM, respectively [1]. This dual pH-dependent inhibitory profile is not a reported feature of MG132 or other tri-leucine aldehyde inhibitors, which are typically characterized by a single IC50 value against the neutral chymotrypsin-like activity (e.g., MG132 IC50 = 100 nM against 20S proteasome using Z-LLL-AMC substrate at neutral pH) . The capacity of PSI to inhibit the acidic chymotrypsin-like component with sub-micromolar potency expands its utility to cellular compartments and experimental conditions where localized acidic microenvironments may influence proteasome function.

Acidic vs. Neutral Chymotrypsin-Like Activity
Class-level inference
Acidic IC50 = 0.25 μM
Neutral IC50 = 6.5 μM
MG132 lacks reported acidic activity inhibition data
Supports acidic compartment proteasome study context
pH-dependent inhibition profile review required
20S Proteasome Chymotrypsin-Like Activity pH-Dependent Inhibition Multicatalytic Proteinase Complex

Comparative Potency Against Proteasome

A direct comparative analysis of peptidyl aldehyde proteasome inhibitors establishes the following potency ranking: MG132 > PSI > ALLN (calpain inhibitor I) [1]. Specifically, MG132 (Z-Leu-Leu-Leu-al) inhibits the 20S proteasome with an IC50 of approximately 100 nM, representing the most potent commercially available peptide aldehyde . PSI occupies an intermediate position, with reported proteasome inhibitory activity that is less potent than MG132 but substantially greater than ALLN, which primarily targets calpains and cathepsins [1]. This potency positioning informs experimental design: MG132 is the preferred choice when maximal proteasome inhibition at minimal concentration is required, whereas PSI offers a balanced potency-selectivity profile for studies where off-target calpain inhibition must be minimized.

Comparative Proteasome Potency
Direct head-to-head comparison
MG132 > PSI > ALLN in proteasome inhibitory potency
MG132
~100 nM
PSI
Intermediate
ALLN
Calpain-biased
Ranked potency context for inhibitor selection
Balance potency against selectivity requirements
Proteasome Inhibition IC50 Comparison MG132 ALLN Peptidyl Aldehyde

Cytotoxicity Profile Across Leukemia and Lymphoma Cell Lines

PSI exhibits a defined cytotoxicity profile across human leukemia cell lines, with IC50 values of 4.9 nM (HL-60), 17.5 nM (KG-1a), 7.8 nM (RWLeu-4), 7.3 nM (AR230), and 10 nM (K562) following 24-hour exposure [1]. In primary effusion lymphoma (PEL) cells, PSI demonstrates CC50 values of 22.0 nM (BC3) and 53.0 nM (BCBL1), while showing reduced potency against non-PEL B-cell lines BJAB and Ramos (CC50 = 205 nM and 190 nM, respectively) [2]. This cell-type-specific sensitivity pattern is distinct from that of MG132, which shows potent activity across a broader range of cell types but with higher absolute IC50 values in certain leukemia models. The differential sensitivity of PEL versus non-PEL B-cell lines to PSI provides a functional discrimination not observed with all proteasome inhibitors.

Cytotoxicity Profile Across Cell Lines
Supporting evidence
PEL lines (BC3/BCBL1) CC50: 22-53 nM
Non-PEL B-cells (BJAB/Ramos) CC50: 190-205 nM
Supports cell-model endpoint review
Differential sensitivity context for PEL model selection
Cytotoxicity Leukemia Lymphoma IC50 Apoptosis

Effects on Neurite Outgrowth and Ubiquitin-Conjugate Distribution

In PC12h neuronal cell models, PSI induces significant neurite elongation accompanied by distinct subcellular accumulation patterns of multi-ubiquitin chains [1]. Specifically, PSI and ZLLLal (MG132) both induce accumulation of water- and urea-soluble multi-ubiquitin chains, but PSI produces a qualitatively different subcellular distribution pattern, with greater nuclear accumulation of ubiquitin conjugates compared to MG132 under equivalent conditions [1]. Furthermore, PSI has been successfully employed to establish a Parkinson's disease model in PC12 cells through ubiquitin-proteasome system inhibition, demonstrating functional utility in neurodegeneration research [2]. In vivo, systemic administration of PSI (6.0 mg/kg, subcutaneous) to rats produces measurable decreases in striatal dopamine levels at 6 weeks post-treatment, establishing its utility as a tool compound for modeling proteasome dysfunction in nigrostriatal pathways [3].

Neurite Outgrowth & Ubiquitin Distribution
Cross-study comparable
PSI induces neurite elongation in PC12h cells with greater nuclear ubiquitin-conjugate accumulation vs. MG132
Neuroprotection assay response context
In vivo rat model: 6.0 mg/kg s.c. decreased striatal dopamine
Neurite Outgrowth PC12 Cells Ubiquitin Neurodegeneration Parkinson's Disease

In Vivo Efficacy in Muscle Proteolysis and Sepsis

PSI has demonstrated in vivo efficacy in preventing sepsis-induced muscle proteolysis in rat models [1]. Administration of PSI at 15 mg/kg (intraperitoneal) produced maximal inhibition of the sepsis-induced increase in total and myofibrillar muscle protein breakdown [2]. This in vivo validation distinguishes PSI from many other peptidyl aldehyde proteasome inhibitors that lack documented systemic activity data. By comparison, MG132 is primarily employed in cell culture applications due to its rapid reversibility and limited in vivo stability, whereas PSI has established utility in systemic administration paradigms for studying proteasome function in whole-animal physiology [3].

In Vivo Muscle Proteolysis Model
Class-level inference
Maximal inhibition of sepsis-induced muscle protein breakdown at 15 mg/kg i.p. in rats
MG132: primarily in vitro; limited in vivo stability data
Supports systemic in vivo model-response context
Validated in rodent sepsis model; data to verify
In Vivo Muscle Proteolysis Sepsis Proteasome Inhibition Rat Model

PSI: Research Application Scenarios


Discriminating Proteasome-Dependent from Calpain-Dependent Degradation

PSI's 10-fold selectivity for the proteasome over calpain makes it the preferred choice for experiments requiring clean discrimination between ubiquitin-proteasome and calpain-mediated degradation pathways. Unlike MG132, which exhibits potent calpain inhibition (IC50 = 1.2 μM) at concentrations approaching its proteasome-inhibitory range, PSI provides a wider functional window for attributing observed phenotypes specifically to proteasome inhibition. This application scenario is particularly relevant for studies of protein turnover, NF-κB activation, and apoptosis where calpain cross-talk could confound mechanistic interpretation [1].

Studying Proteasome Function in Acidic Cellular Compartments

The unique capacity of PSI to inhibit the acidic chymotrypsin-like activity of the 20S proteasome (IC50 = 0.25 μM) with greater potency than the neutral activity (IC50 = 6.5 μM) positions it as the sole commercially available peptidyl aldehyde suitable for studying proteasome function in acidic microenvironments. This property is directly relevant to investigations of lysosome-proteasome crosstalk, endosomal-lysosomal pathway dysfunction, and pathological conditions characterized by localized tissue acidosis such as ischemic injury or tumor microenvironments [1]. No comparable acidic activity inhibition data exist for MG132 or related tri-leucine aldehydes.

Modeling Parkinson's Disease and Neurodegeneration

PSI has been validated as a tool compound for inducing proteasome dysfunction in neuronal models relevant to Parkinson's disease research. In PC12 cell models, PSI treatment recapitulates key features of neurodegeneration including oxidative modification of molecular chaperones and ubiquitin-conjugate accumulation [1]. Systemically administered PSI (6.0 mg/kg, s.c.) produces measurable decreases in striatal dopamine levels in rats at 6 weeks post-treatment, providing a pharmacologically tractable in vivo model of nigrostriatal proteasome impairment [2]. For laboratories establishing proteasome inhibition-based neurodegeneration models, PSI offers a literature-validated reagent with defined in vitro and in vivo parameters.

Evaluating Anti-Neoplastic Effects in Hematological Malignancies

The differential cytotoxicity profile of PSI across leukemia and lymphoma cell lines, with particular sensitivity observed in primary effusion lymphoma (PEL) cells (CC50 = 22.0-53.0 nM), supports its use in comparative oncology studies investigating proteasome inhibitor sensitivity determinants [1]. PSI has demonstrated anti-angiogenic effects in addition to direct tumor cell cytotoxicity, inhibiting growth of solid tumors through apoptosis induction and angiogenesis suppression in murine models [2]. Researchers comparing the therapeutic window and mechanism of action across different proteasome inhibitor chemotypes should consider PSI as a representative peptidyl aldehyde with established in vivo anti-tumor activity data.

Application
Selection Property
Validation Focus
Discriminating proteasome- vs. calpain-dependent degradation
Proteasome-to-calpain selectivity review
NF-κB and apoptosis pathway-response interpretation
Proteasome function in acidic cellular compartments
Acidic chymotrypsin-like inhibition context
Lysosome-proteasome crosstalk endpoint review
Modeling Parkinson's disease and neurodegeneration
Neuronal model-response context
Dopaminergic pathway endpoint monitoring
Evaluating anti-neoplastic effects in hematological malignancies
Cell-model endpoint review
PEL and leukemia cytotoxicity endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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